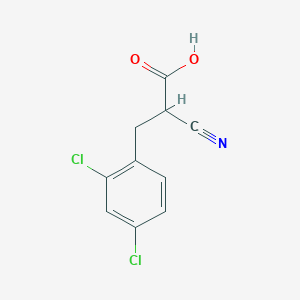![molecular formula C14H18BrNO2 B12293074 N-[2-(5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide](/img/structure/B12293074.png)
N-[2-(5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-[2-(5-BROMO-2,3-DIHIDRO-6-HIDROXI-1H-INDEN-1-IL)ETIL]PROPANAMIDA es un compuesto orgánico complejo que presenta un grupo indenilo bromado
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (S)-N-[2-(5-BROMO-2,3-DIHIDRO-6-HIDROXI-1H-INDEN-1-IL)ETIL]PROPANAMIDA generalmente implica múltiples pasos:
Bromación: El material de partida, 2,3-dihidro-1H-inden-1-ona, se somete a bromación para introducir el átomo de bromo en la posición 5.
Reducción: El producto bromado se reduce luego para formar el intermedio 2,3-dihidro-6-hidroxi-1H-inden-1-ilo correspondiente.
Amidación: El paso final implica la reacción del intermedio con (S)-2-aminoetil propanoato en condiciones apropiadas para formar el compuesto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en maximizar el rendimiento y la pureza mientras se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de Reacciones
(S)-N-[2-(5-BROMO-2,3-DIHIDRO-6-HIDROXI-1H-INDEN-1-IL)ETIL]PROPANAMIDA puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona.
Reducción: El átomo de bromo se puede reducir para formar el compuesto hidrogenado correspondiente.
Sustitución: El átomo de bromo se puede sustituir con otros nucleófilos, como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como hidruro de litio y aluminio o borohidruro de sodio se utilizan típicamente.
Sustitución: Las reacciones de sustitución nucleofílica a menudo implican reactivos como azida de sodio o tiourea.
Productos Principales
Oxidación: Formación de un derivado cetónico.
Reducción: Formación de un compuesto indenilo hidrogenado.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
(S)-N-[2-(5-BROMO-2,3-DIHIDRO-6-HIDROXI-1H-INDEN-1-IL)ETIL]PROPANAMIDA tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial actividad biológica, incluso como un inhibidor de enzimas.
Medicina: Se explora por sus posibles propiedades terapéuticas, como actividad antiinflamatoria o anticancerígena.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de (S)-N-[2-(5-BROMO-2,3-DIHIDRO-6-HIDROXI-1H-INDEN-1-IL)ETIL]PROPANAMIDA implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas al unirse a sus sitios activos, bloqueando así su actividad. Las vías y objetivos exactos pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-(5-Bromo-2,3-dihidro-3-oxo-1H-inden-1-ilideno)propanodinitrilo
- 2-(5,6-Difluoro-3-oxo-2,3-dihidro-1H-inden-1-ilideno)malononitrilo
Singularidad
(S)-N-[2-(5-BROMO-2,3-DIHIDRO-6-HIDROXI-1H-INDEN-1-IL)ETIL]PROPANAMIDA es única debido a su combinación específica de un grupo indenilo bromado y una porción propanamida. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones.
Propiedades
IUPAC Name |
N-[2-(5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-2-14(18)16-6-5-9-3-4-10-7-12(15)13(17)8-11(9)10/h7-9,17H,2-6H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIPPXPPFSLFJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1CCC2=CC(=C(C=C12)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

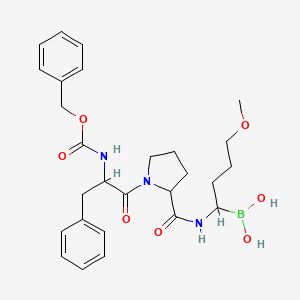
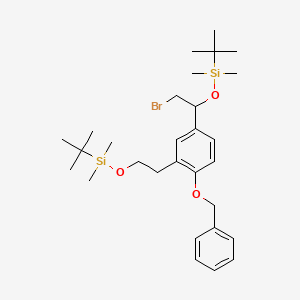
![methyl 17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate](/img/structure/B12293011.png)
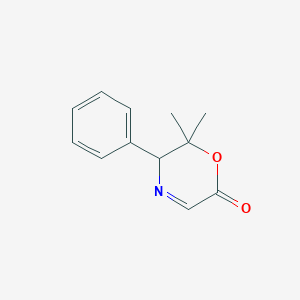
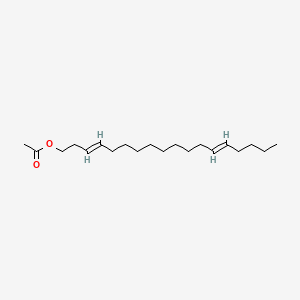
![[1,2,4]Triazolo[1,5-a]pyrimidine, 5-chloro-7-(4-methyl-1-piperidinyl)-6-(2,4,6-trifluorophenyl)-](/img/structure/B12293040.png)
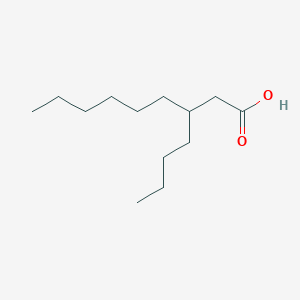
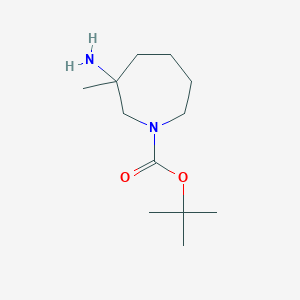
![7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]--3,17beta-bis-(O-tetrahydro-2H-pyran-2-yl)estra-1,3,5(10)-triene-6-one](/img/structure/B12293063.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;docosyl hydrogen sulfate](/img/structure/B12293069.png)
